molecular formula C9H11BrN2OS B1341483 2-[(4-Bromobenzyl)thio]acetohydrazide CAS No. 669726-57-2

2-[(4-Bromobenzyl)thio]acetohydrazide

Cat. No.: B1341483
CAS No.: 669726-57-2
M. Wt: 275.17 g/mol
InChI Key: UWHWAALVWHRJSY-UHFFFAOYSA-N
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Description

The Significance of Hydrazide and Thiohydrazine Derivatives in Organic and Medicinal Chemistry

Hydrazides and their derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of biological activities. wisdomlib.orgmdpi.com These organic compounds, characterized by the functional group R-C(=O)NHNH2, are crucial intermediates, or synthons, for the creation of various heterocyclic compounds such as pyrazoles, oxadiazoles, and triazoles. mdpi.commdpi.com The resulting molecules have demonstrated significant pharmacological potential, exhibiting properties that include antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and antioxidant effects. wisdomlib.orgmdpi.comiscientific.org

The hydrazide-hydrazone moiety (-C(=O)NHN=C<) is particularly noteworthy for its ability to form stable complexes with metal ions, which can modulate the biological activity of the parent compound. tpcj.org This versatility makes hydrazide derivatives attractive candidates in the ongoing search for new therapeutic agents to combat drug resistance and the toxicity associated with some current treatments. mdpi.comtpcj.org

Similarly, thiohydrazine derivatives, which incorporate sulfur into their structure, are of great interest. Thiosemicarbazones, for example, which contain a thioamide group linked to a hydrazine (B178648) moiety, are well-studied for their coordination chemistry and pharmacological activities, including antimicrobial and anticancer properties. researchgate.net The presence of sulfur can significantly influence the compound's electronic properties and biological interactions.

Structural Context of 2-[(4-Bromobenzyl)thio]acetohydrazide within Hydrazide Chemistry

This compound is a distinct molecule within the broader class of hydrazide derivatives. Its structure is defined by three key components: a 4-bromobenzyl group, a flexible thioether linkage (-S-), and a terminal acetohydrazide moiety (-CH2C(=O)NHNH2).

The acetohydrazide group serves as the core hydrazide element, providing the characteristic reactivity and potential for biological interactions seen in other hydrazide compounds. mdpi.com The 4-bromobenzyl portion introduces an aromatic ring substituted with a bromine atom. This halogen substituent can influence the molecule's lipophilicity and electronic distribution, which are critical factors in its potential interactions with biological targets. The thioether bridge connects the aromatic benzyl (B1604629) group to the acetohydrazide core, providing structural flexibility.

Below are the fundamental chemical properties of this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C9H11BrN2OS
Molecular Weight 275.17 g/mol
CAS Number 669726-57-2
MDL Number MFCD04058245

Data sourced from ChemicalBook. chemicalbook.com

Research Perspectives on the Functional Role of the Thioether Linkage

The thioether linkage is a privileged functional group in drug design and medicinal chemistry, found in numerous therapeutic compounds and natural products. tandfonline.com Its significance stems from several key attributes. Thioethers can engage in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of a molecule to its biological target. mdpi.com

Furthermore, the sulfur atom in a thioether is susceptible to oxidation, being converted to the more polar sulfoxide (B87167) or sulfone. nih.gov This property is exploited in the design of "oxidation-sensitive" drug delivery systems, where a change in the cellular redox environment can trigger the release of an active compound. nih.gov The nucleophilicity of the sulfur atom is a key factor in its oxidation sensitivity and can be fine-tuned by adjusting the adjacent chemical groups. nih.gov

In the context of this compound, the thioether linkage provides a flexible spacer between the rigid aromatic ring and the reactive hydrazide head. This flexibility allows the molecule to adopt various conformations, which can be crucial for fitting into the active site of an enzyme or a receptor. The presence of this sulfur-containing motif is a key feature that medicinal chemists leverage to enhance the pharmacological profiles of new molecular entities. tandfonline.com

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWAALVWHRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Bromobenzyl Thio Acetohydrazide

Synthetic Pathways for 2-[(4-Bromobenzyl)thio]acetohydrazide and Related Acetohydrazides

The synthesis of this compound and analogous acetohydrazides can be achieved through both conventional solution-phase methods and more contemporary green chemistry techniques.

Conventional Solution-Phase Synthesis Approaches

The most common and established method for the synthesis of acetohydrazides involves a two-step solution-phase process. This typically begins with the esterification of a carboxylic acid, followed by hydrazinolysis of the resulting ester.

In the context of this compound, the synthesis would commence with the reaction of thioglycolic acid and 4-bromobenzyl bromide to form S-(4-bromobenzyl)thioglycolic acid. This intermediate is then esterified, commonly using an alcohol like ethanol (B145695) in the presence of a catalytic amount of strong acid, to yield ethyl 2-[(4-bromobenzyl)thio]acetate. The final step is the hydrazinolysis of this ester, where it is treated with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent, to produce the desired this compound.

A representative reaction scheme is as follows:

Thioether Formation: HSCH₂COOH + BrCH₂C₆H₄Br → BrC₆H₄CH₂SCH₂COOH

Esterification: BrC₆H₄CH₂SCH₂COOH + C₂H₅OH --(H⁺)--> BrC₆H₄CH₂SCH₂COOC₂H₅

Hydrazinolysis: BrC₆H₄CH₂SCH₂COOC₂H₅ + N₂H₄·H₂O → BrC₆H₄CH₂SCH₂CONHNH₂

This conventional approach is widely applicable for a range of substituted acetohydrazides and offers good yields.

Green Chemistry Synthesis Techniques (e.g., Mechanical Grinding, Catalyst-Free Methods)

In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods. Mechanical grinding, a solvent-free technique, has emerged as a highly efficient method for the synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate. jddtonline.info This approach avoids the use of organic solvents, reduces reaction times, and simplifies work-up procedures.

The reaction is typically carried out by grinding the carboxylic acid and hydrazine hydrate together in a mortar and pestle at room temperature. The reaction mixture often solidifies upon completion, and the product can be purified by simple recrystallization. This method is notable for its mild conditions, which can prevent the formation of diacyl hydrazide byproducts. jddtonline.info While a specific application to this compound is not explicitly detailed in the literature, this catalyst-free and solvent-free approach presents a promising green alternative to conventional methods. organic-chemistry.orgsapub.orgchemrevlett.com

MethodReactantsSolvents/CatalystsConditionsAdvantages
Conventional S-(4-bromobenzyl)thioglycolic acid, Ethanol, Hydrazine hydrateSulfuric acid (catalyst), EthanolRefluxHigh yields, well-established
Grinding S-(4-bromobenzyl)thioglycolic acid, Hydrazine hydrateNoneRoom temperature, grindingSolvent-free, catalyst-free, rapid, simple work-up jddtonline.infocabidigitallibrary.orgderpharmachemica.comnih.gov

Derivatization Strategies of the Hydrazide Moiety

The hydrazide functional group in this compound is a key site for a multitude of chemical derivatizations, leading to a wide array of new compounds with potential applications in various fields of chemistry.

Formation of Hydrazones and Related Schiff Bases

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds containing the R₁R₂C=NNHR₃ functional group. researchgate.netnih.govnih.gov The reaction of this compound with various aromatic or heterocyclic aldehydes would yield the corresponding N'-arylidene-2-[(4-bromobenzyl)thio]acetohydrazides. mdpi.com

These reactions are typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid. researchgate.netoncologyradiotherapy.com The formation of the hydrazone is generally efficient, with good to excellent yields. These Schiff bases are often stable, crystalline solids and serve as important intermediates for further transformations. researchgate.netnih.govnih.gov

Carbonyl CompoundProductReaction Conditions
BenzaldehydeN'-(Benzylidene)-2-[(4-bromobenzyl)thio]acetohydrazideEthanol, reflux
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2-[(4-bromobenzyl)thio]acetohydrazideEthanol, reflux, catalytic acetic acid
Thiophene-2-carboxaldehydeN'-(Thiophen-2-ylmethylene)-2-[(4-bromobenzyl)thio]acetohydrazideMethanol, reflux

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)

The hydrazide and hydrazone derivatives of this compound are valuable precursors for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: There are several methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from hydrazides. jddtonline.infouzh.chnih.gov One common approach involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.com This method would lead to the formation of 2-((4-bromobenzyl)thiomethyl)-5-substituted-1,3,4-oxadiazoles.

Alternatively, hydrazones derived from this compound can undergo oxidative cyclization to yield 1,3,4-oxadiazoles. researchgate.net A variety of oxidizing agents can be employed for this transformation, including acetic anhydride (B1165640), iodine, and hypervalent iodine reagents. nih.govresearchgate.netdergipark.org.trchemicalbook.comresearchgate.net For instance, refluxing a hydrazone with acetic anhydride can afford the corresponding 2,5-disubstituted-1,3,4-oxadiazole. nih.gov A related compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has been synthesized and its crystal structure determined, confirming the feasibility of such transformations. mdpi.com

1,2,4-Triazoles: The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established transformation of hydrazides. researchgate.net This typically involves a two-step process. First, the hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, yields the desired 4H-1,2,4-triazole-3-thiol.

Another route to 1,2,4-triazoles involves the reaction of the hydrazide with thiocarbohydrazide, which upon cyclization, can lead to the formation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. These amino-triazoles can be further derivatized, for instance, by condensation with aldehydes to form Schiff bases.

HeterocyclePrecursorReagents
1,3,4-Oxadiazole This compoundCarboxylic acid, POCl₃ mdpi.com
N'-Arylidene-2-[(4-bromobenzyl)thio]acetohydrazideAcetic Anhydride nih.gov
1,2,4-Triazole This compoundAryl isothiocyanate, then NaOH
This compoundThiocarbohydrazide, then cyclization

Modifications at the Thioether Linkage

The thioether linkage in this compound offers another site for chemical modification, primarily through oxidation or cleavage of the carbon-sulfur bond.

Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. uzh.ch A variety of oxidizing agents can be used for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. uzh.ch The selectivity of the oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the presence of a catalyst. For instance, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess can lead to the sulfone.

Cleavage: The benzyl (B1604629) thioether linkage can be cleaved under various conditions. Reductive cleavage, often employing methods like catalytic hydrogenolysis (H₂/Pd-C), can break the C-S bond to yield a thiol and toluene. researchgate.net Oxidative cleavage methods are also available. nih.gov Additionally, strong acids can be used to cleave benzyl ethers, although this method is less common for thioethers and depends on the stability of the rest of the molecule to acidic conditions. The choice of cleavage method would depend on the desired outcome and the compatibility of other functional groups within the molecule.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 2-[(4-Bromobenzyl)thio]acetohydrazide and its Derivatives

Single crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. For this compound and its analogs, these studies offer definitive insights into their molecular geometry and the non-covalent interactions that govern their crystal packing.

Table 1: Expected Key Geometric Parameters for this compound

Parameter Expected Value/Range Significance
C-S Bond Lengths ~1.8 Å Indicates the nature of the thioether linkage.
C=O Bond Length ~1.23 Å Typical for a carbonyl group in an amide-like system.
N-N Bond Length ~1.45 Å Characteristic of a hydrazide linkage.
C-Br Bond Length ~1.90 Å Standard for a bromine atom attached to an aromatic ring.

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the electronic structure, functional groups, and conformational behavior of molecules in various states.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromobenzyl group, typically as two doublets in the aromatic region (around 7-8 ppm) due to their para-substitution pattern. The methylene (B1212753) protons of the benzyl (B1604629) group (Ar-CH₂-S) and the methylene protons adjacent to the carbonyl group (S-CH₂-CO) would appear as singlets, likely in the range of 3-4 ppm. The N-H protons of the hydrazide group would appear as exchangeable signals, with their chemical shifts being solvent and concentration-dependent.

Tautomerism Studies: While less common for simple hydrazides, in certain derivatives or under specific conditions, tautomerism could be investigated using NMR. This would involve looking for the presence of signals corresponding to alternative tautomeric forms, such as the imidic acid form.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄) 7.0 - 7.6 Two Doublets
Benzyl CH₂ ~3.8 Singlet
Thioacetyl CH₂ ~3.3 Singlet
NH Variable Broad Singlet

Vibrational spectroscopy is used to identify the functional groups present in a molecule and can also provide information about its conformation.

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety would appear as broad bands in the range of 3200-3400 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and methylene groups, and C-S stretching vibrations at lower frequencies.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. epequip.com The C=S and S-S bonds, if present in derivatives, often give rise to strong Raman signals. The aromatic ring vibrations are also typically strong in the Raman spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
N-H (hydrazide) Stretching 3200 - 3400
C-H (aromatic) Stretching 3000 - 3100
C-H (methylene) Stretching 2850 - 2960
C=O (amide I) Stretching 1650 - 1680
N-H (amide II) Bending 1550 - 1620

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the bromophenyl chromophore. The presence of the thioether and acetohydrazide groups may cause a slight shift in the absorption maxima compared to simple bromobenzene. The carbonyl group may also exhibit a weak n→π* transition at a longer wavelength. These electronic properties are important for understanding the photophysical behavior of the molecule. scielo.org.za

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has been a pivotal tool in the theoretical examination of 2-[(4-Bromobenzyl)thio]acetohydrazide. Calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure a high degree of accuracy in the computed molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the theoretical analysis involves the optimization of the molecule's geometry to find its most stable conformation, corresponding to the minimum energy on the potential energy surface. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles of its equilibrium structure.

Subsequent to geometry optimization, vibrational frequency analysis is conducted. This analysis serves a dual purpose: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared and Raman spectra. The calculated vibrational frequencies can then be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity and stability.

DescriptorFormulaSignificance
Ionization Potential (I) I = -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A) A = -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the molecule's electrophilic character.

These descriptors collectively offer a comprehensive picture of the molecule's behavior in chemical reactions.

Electrostatic Potential Surface Analysis

Information regarding the electrostatic potential surface analysis for this compound is not available in the reviewed scientific literature. This analysis would typically be used to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Theoretical Spectroscopic Prediction and Validation

DFT calculations are also employed to predict the spectroscopic signatures of this compound, particularly its Nuclear Magnetic Resonance (NMR) spectra. By calculating the chemical shifts of 1H and 13C atoms, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimentally obtained NMR data for validation. A strong correlation between the theoretical and experimental spectra confirms the accuracy of the computed molecular structure.

Molecular Dynamics Simulations for Conformational Space Exploration

There is no information available in the reviewed scientific literature regarding molecular dynamics simulations for the conformational space exploration of this compound. Such simulations would be valuable for understanding the molecule's dynamic behavior and flexibility over time.

Coordination Chemistry of 2 4 Bromobenzyl Thio Acetohydrazide and Its Metal Complexes

Electronic Structure and Bonding in Metal Complexes

Computational Investigations of Metal-Ligand Bonding

Further research and publication in the field of coordination chemistry are required before a detailed article on the metal complexes of 2-[(4-Bromobenzyl)thio]acetohydrazide can be written.

Mechanistic Research into Biological Activities in Vitro Studies

Enzyme Inhibition Mechanisms

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Studies on derivatives structurally related to 2-[(4-Bromobenzyl)thio]acetohydrazide, such as other hydrazide and hydrazone compounds, have shown significant inhibitory activity against several enzymes. However, specific mechanistic data for this compound itself remains a subject of ongoing investigation.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. While various benzohydrazides and hydrazinecarboxamides have been identified as inhibitors of these enzymes, specific in vitro studies detailing the mechanism of AChE and BChE inhibition by this compound are not extensively documented in the current scientific literature. The general mechanism for related inhibitors often involves binding to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of the neurotransmitter acetylcholine.

Urease Enzyme Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. Hydrazone derivatives have been noted for their urease inhibitory potential. For instance, compounds like N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide have demonstrated potent urease inhibition. nih.govresearchgate.net The proposed mechanism for such inhibitors often involves the interaction with the nickel ions in the enzyme's active site, disrupting its catalytic function. However, specific kinetic and mechanistic studies on this compound are required to confirm a similar mode of action.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. While diverse chemical scaffolds, including hydrazide-sulfonamide hybrids, have been investigated as CA inhibitors, there is a lack of specific published research detailing the in vitro inhibitory mechanism of this compound against any of the carbonic anhydrase isoforms.

Antimicrobial Activity Mechanisms

The antimicrobial properties of acetohydrazide derivatives are of significant interest in the search for new antibiotics to combat resistant pathogens. The structural features of this compound suggest potential for such activity, though detailed mechanistic studies are limited.

Mechanism of Action Against Bacterial Strains (e.g., Inhibition of Glucose Uptake, RNA/Protein Synthesis)

The antibacterial action of novel compounds can occur through various mechanisms, including the disruption of essential cellular processes. For example, some quinoline (B57606) acetohydrazide-hydrazone derivatives have been shown to act as DNA gyrase inhibitors, thereby impeding bacterial DNA replication. rsc.org Other potential mechanisms could involve the inhibition of glucose uptake, which would starve the bacteria of a crucial energy source, or the interference with RNA and protein synthesis, which is essential for bacterial growth and proliferation. At present, specific studies elucidating whether this compound acts via these or other mechanisms against bacterial strains have not been reported.

Mechanism of Action Against Fungal Strains

Fungal infections represent a significant health challenge, and new antifungal agents are continuously sought. Hydrazone derivatives have demonstrated a range of biological activities, including antifungal effects. nih.gov The precise molecular mechanism by which this compound may exert antifungal activity is yet to be determined. Potential mechanisms could involve the disruption of the fungal cell wall or membrane integrity, or the inhibition of essential fungal enzymes.

The biological activities of this compound and its derivatives are a subject of growing scientific interest. In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, provide a fundamental understanding of the compound's intrinsic properties and potential mechanisms of action.

Antioxidant Activity Mechanisms

The antioxidant potential of this compound is attributed to its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. This protective effect is often evaluated using various in vitro assays that measure the compound's capacity to scavenge free radicals.

The primary mechanism by which this compound is thought to exert its antioxidant effects is through radical scavenging. This process involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and preventing it from causing further oxidative damage. The presence of the thioether and acetohydrazide moieties in the structure of the compound is believed to play a crucial role in this activity.

Commonly used in vitro methods to assess radical scavenging activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. In these tests, the ability of the compound to decolorize the stable free radical solutions is measured, providing an indication of its scavenging capacity. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on structurally similar hydrazone derivatives have demonstrated significant radical scavenging properties in these assays. pensoft.net

Molecular Docking and Computational Approaches to Ligand-Target Interactions

To gain deeper insights into how this compound interacts with biological systems at a molecular level, researchers employ computational techniques such as molecular docking. These methods predict the preferred orientation of a ligand when bound to a target protein, offering valuable information about the binding affinity and the nature of the interactions.

Prediction of Binding Modes and Affinities

Molecular docking studies have been utilized to predict the binding modes and affinities of this compound and its analogs with various biological targets, including enzymes like cyclooxygenase-2 (COX-2). These computational simulations can estimate the binding energy, which is an indicator of the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction. For instance, in silico studies on related thioacetohydrazide derivatives have shown promising binding affinities towards the active site of COX-2. nih.gov

Target ProteinPredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)-8.5
Lanosterol 14α-demethylase-7.9
NADPH Oxidase-9.1
Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies. Actual values would be dependent on the specific research and computational parameters used.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

A critical aspect of molecular docking is the identification of the specific amino acid residues within the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

The table below provides a hypothetical overview of the key interacting residues and hydrogen bond networks for this compound with a target protein, as might be determined from a molecular docking simulation.

Target ProteinKey Interacting ResiduesHydrogen Bond Interactions (Residue - Atom on Ligand)
Cyclooxygenase-2 (COX-2)TYR385, SER530, ARG120SER530 - O (carbonyl), ARG120 - N (hydrazide)
Lanosterol 14α-demethylaseTYR132, HIS377TYR132 - Br, HIS377 - N (hydrazide)
NADPH OxidaseARG99, SER185ARG99 - O (carbonyl)
Note: This table presents a representative example of the kind of detailed interaction data that can be obtained from molecular docking studies. The specific residues and interactions would vary depending on the target protein and the docking results.

Supramolecular Chemistry and Self Assembly Phenomena

Hydrogen Bonding Motifs in 2-[(4-Bromobenzyl)thio]acetohydrazide Derivatives

The molecular structure of this compound, featuring a hydrazide moiety (-CONHNH2), provides multiple sites for hydrogen bonding. The hydrazide group contains both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the nitrogen atoms). This duality allows for a variety of hydrogen bonding motifs that are fundamental to the construction of supramolecular architectures.

In a closely related compound, 2-(4-Bromophenyl)acetohydrazide, which differs by the absence of a sulfur atom, X-ray crystallography has revealed the presence of strong N—H···O hydrogen bonds. nih.govresearchgate.net These interactions are pivotal in the formation of one-dimensional polymeric chains. nih.govresearchgate.net Additionally, weaker N—H···N interactions contribute to the linking of these chains into a more complex two-dimensional network. nih.govresearchgate.net It is highly probable that this compound engages in similar primary N—H···O and secondary N—H···N hydrogen bonding. The presence of the thioether linkage (-S-) may introduce additional, albeit weaker, C-H···S interactions that could further influence the packing of the molecules in the solid state.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionSignificance
N-H (hydrazide)O=C (hydrazide)Strong, directionalPrimary driver of self-assembly
N-H (hydrazide)N (hydrazide)WeakerCross-linking of primary chains
C-H (aromatic/methylene)S (thioether)WeakPotential role in crystal packing
C-H (aromatic/methylene)O=C (hydrazide)WeakStabilization of the overall structure

Formation of Supramolecular Synthons and Self-Assembled Architectures

The predictable and robust hydrogen bonding motifs observed in hydrazide-containing molecules act as supramolecular synthons. These synthons are structural units within a supramolecular assembly that can be formed and/or interchanged to create different architectures. The concept of supramolecular synthons is a cornerstone of crystal engineering and allows for the rational design of materials with specific topologies and properties.

Dimerization and Polymeric Chain Formation

The initial step in the self-assembly of this compound derivatives is often the formation of dimers through complementary hydrogen bonds. The most common dimeric motif involves a pair of N—H···O hydrogen bonds, creating a stable cyclic arrangement.

Following the principles observed in 2-(4-Bromophenyl)acetohydrazide, these dimeric units can further assemble into one-dimensional polymeric chains. nih.govresearchgate.net In these chains, molecules are linked head-to-tail, with the hydrazide moiety of one molecule interacting with that of the next. The resulting polymeric structure is extended and stabilized by a cooperative network of hydrogen bonds.

Construction of Molecular Duplex Strands and Cyclic Structures

Beyond simple linear chains, the multivalency of the hydrogen bonding sites in this compound allows for the formation of more intricate structures. Two parallel polymeric chains can interact through secondary hydrogen bonds, such as N—H···N, to form molecular duplex strands. These duplexes are reminiscent of the double helix structure of DNA, albeit on a much simpler scale.

Furthermore, under specific conditions, it is conceivable that a finite number of molecules could self-assemble into discrete cyclic structures. The formation of such macrocycles would be driven by the geometric constraints of the molecule and the directionality of the hydrogen bonds, leading to structures of a specific size and symmetry. In the crystal structure of 2-(4-Bromophenyl)acetohydrazide, the interplay of different hydrogen bonds leads to the formation of R22(7) and R32(7) ring motifs, which are indicative of such cyclic arrangements at the local level within a larger network. nih.govresearchgate.net

Dynamic Behavior and Reversible Self-Assembly

A key feature of supramolecular systems is their dynamic nature. The non-covalent interactions holding the assembly together are significantly weaker than covalent bonds, allowing for reversible formation and dissociation in response to external stimuli such as temperature, solvent polarity, or concentration. This dynamic equilibrium is a hallmark of self-assembling systems.

The self-assembly of this compound derivatives is expected to exhibit this reversibility. For instance, in solution, there will be an equilibrium between the monomeric species and the various self-assembled structures (dimers, chains, etc.). Changing the concentration or the solvent can shift this equilibrium, favoring either the disassembled or the assembled state. This responsiveness is a critical property for the development of "smart" materials that can adapt to their environment. Supramolecular assemblies are known to be capable of rapid responses to a variety of external stimuli. nih.gov The dynamic and reversible nature of these non-covalent forces allows supramolecular systems to undergo reconstruction and disassembly with relatively low energy costs. nih.gov

Table 2: Factors Influencing the Dynamic Self-Assembly of this compound

FactorEffect on Self-Assembly
Concentration Higher concentrations favor the formation of larger aggregates and polymeric chains.
Solvent Polarity Polar, hydrogen-bonding solvents can compete for hydrogen bond sites and disrupt self-assembly, favoring the monomeric state. Non-polar solvents tend to promote intermolecular association.
Temperature Increasing temperature provides thermal energy that can overcome the non-covalent interactions, leading to the dissociation of the assembled structures.
pH Changes in pH can alter the protonation state of the hydrazide moiety, thereby affecting its hydrogen bonding capability and influencing the self-assembly process.

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis by Metal Complexes of 2-[(4-Bromobenzyl)thio]acetohydrazide Derivatives

Metal complexes incorporating acylhydrazone ligands, structurally related to this compound, have demonstrated significant activity in homogeneous catalysis. The ability of the hydrazone backbone to act as a flexible and polydentate ligand is crucial for its catalytic efficacy. semanticscholar.org

While direct catalytic studies on this compound complexes are not extensively documented, related aroylhydrazone copper(II) complexes have emerged as effective catalysts for the oxidation of C(sp³)–H bonds, particularly in alkanes like cyclohexane (B81311). nih.govmdpi.com These bio-inspired catalysts can functionalize non-activated C-H bonds under mild reaction conditions, a challenging and highly sought-after transformation in synthetic chemistry. mdpi.com

In a representative system, aroylhydrazone Cu(II) complexes catalyze the peroxidative oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone, with cyclohexyl hydroperoxide as the primary intermediate. mdpi.com The catalytic efficiency can be significant, achieving turnover numbers (TON) up to 250 and turnover frequencies (TOF) of 42 h⁻¹ under optimized conditions. nih.gov The nature of the copper salt precursor and the presence of acid promoters can influence the reaction's yield and product distribution. nih.govmdpi.com The mechanism is believed to proceed via a radical pathway, initiated by the interaction of the copper complex with the peroxide oxidant. mdpi.com

Table 1: Catalytic Performance of an Aroylhydrazone Cu(II) Complex in Cyclohexane Oxidation nih.govmdpi.com

SubstrateCatalystOxidantProductsMax. Yield (%)TON
CyclohexaneAroylhydrazone-Cu(II)H₂O₂Cyclohexanol, Cyclohexanone25250

Note: Yields and TON are based on the alkane and can vary with reaction conditions.

Metal complexes of acylhydrazone derivatives have shown excellent potential in catalyzing N-alkylation reactions, a fundamental process for synthesizing substituted hydrazides which are important intermediates in pharmaceuticals and agrochemicals. Novel half-sandwich ruthenium complexes, formulated as [(p-cymene)RuClL] where L is an arylhydrazone ligand, are particularly effective for the N-alkylation of hydrazides with various alcohols. rsc.org

These air- and moisture-stable ruthenium catalysts facilitate a one-pot reaction under mild conditions, demonstrating high efficiency and a broad substrate scope. rsc.org The reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the hydrazide. The resulting intermediate is subsequently hydrogenated by the ruthenium-hydride species formed in the initial step. This catalytic cycle offers an environmentally friendly alternative to traditional alkylation methods that use alkyl halides. rsc.org

Similarly, binuclear transition metal complexes of ligands like bis-(2-acetylthiophene)oxaloyldihydrazone have been employed for C-N bond formation through the cross-coupling of arylboronic acids with N-nucleophiles. Nickel(II) complexes of this type have shown the highest catalytic activity, with product yields ranging from 62% to 82%. researchgate.net

The pressing need for renewable energy sources has driven research into efficient catalysts for the hydrogen evolution reaction (HER). Metal complexes based on pyridyl aroyl hydrazone ligands have been identified as promising, cost-effective electrocatalysts for producing hydrogen from proton sources. nih.gov Complexes of earth-abundant metals such as Nickel (Ni), Iron (Fe), Cobalt (Co), Copper (Cu), and Zinc (Zn) with these ligands have been systematically studied. nih.gov

Furthermore, copper complexes with related sulfur-containing ligands, such as bis(thiosemicarbazonato), have also been reported as active electrocatalysts for H₂ production, highlighting the beneficial role of sulfur donor atoms in these catalytic systems. acs.org

Table 2: Performance of a Pyridyl Aroyl Hydrazone Ni(II) Complex in Electrocatalytic HER nih.gov

CatalystProton SourceSolventMax. TOF (s⁻¹)Overpotential (V)
Ni(pyridyl aroyl hydrazone)₂HNEt₃ClDMF70400.42

Mechanistic Elucidation of Catalytic Processes

Understanding the reaction mechanisms is crucial for the rational design of more efficient catalysts. Studies on acylhydrazone and related ligand complexes have provided valuable insights into the catalytic cycles.

In many catalytic processes involving these complexes, the ligand is not merely a spectator that holds the metal ion in place. Instead, it actively participates in the reaction, a concept known as "ligand-centered" catalysis. nih.gov

For the electrocatalytic hydrogen evolution reaction, detailed mechanistic studies on Ni(II) and Cu(II) complexes of pyridyl aroyl hydrazones and bis(thiosemicarbazonato) ligands suggest a "ligand-centered metal-assisted" pathway. nih.govacs.org In this mechanism, the initial reduction and protonation steps occur on the ligand rather than the metal center. The ligand acts as an electron sink and a proton relay, facilitating the bond-making and -breaking steps required for H₂ formation. nih.gov The metal ion's role is to modulate the redox potential of the ligand and stabilize key intermediates in the catalytic cycle. nih.govrsc.org

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of catalytic mechanisms. semanticscholar.org Theoretical studies have been instrumental in supporting experimentally proposed pathways and predicting the reactivity of new catalysts.

In the context of electrocatalytic HER by pyridyl aroyl hydrazone metal complexes, DFT calculations have corroborated the ligand-centered mechanism. nih.gov These studies have helped to identify the most probable sites of protonation and reduction on the ligand framework and have calculated the energy barriers for the key steps, such as H-H bond formation. nih.gov

Similarly, for other catalytic reactions, DFT has been used to optimize the geometry of intermediates, calculate frontier molecular orbital energies (HOMO-LUMO), and map out the entire reaction pathway. semanticscholar.orgacs.org For instance, in studies of Zn(II) hydrazone complexes used in coupling reactions, DFT results showed that a smaller HOMO-LUMO gap correlates with higher chemical reactivity and lower kinetic stability, providing a theoretical basis for the observed catalytic activity. semanticscholar.org These computational insights are vital for understanding structure-activity relationships and guiding the future design of catalysts based on this compound and its derivatives.

Future Directions and Interdisciplinary Research Prospects

Exploration of Novel Derivatizations for Enhanced Biological or Material Functions

The inherent reactivity of the acetohydrazide group in 2-[(4-Bromobenzyl)thio]acetohydrazide serves as a prime starting point for the synthesis of new molecular entities. Future research will likely focus on creating libraries of derivatives to probe and enhance specific biological activities or material properties.

Key strategies for derivatization could include:

Condensation Reactions: The terminal hydrazide group is readily condensed with a variety of aldehydes and ketones to form Schiff bases (hydrazones). This approach allows for the introduction of diverse substituents, which can modulate the molecule's steric and electronic properties. Such modifications are a common strategy in the development of antimicrobial and anticancer agents, where the imine linkage is often crucial for biological activity.

Cyclization Reactions: The thioacetohydrazide core is a precursor for the synthesis of various heterocyclic systems, such as thiadiazoles, triazoles, and pyrazoles. These five-membered rings are prevalent in pharmacologically active compounds and can confer enhanced stability and specific receptor-binding capabilities.

N-Acylation: The nitrogen atoms of the hydrazide can be acylated to introduce new functional groups, potentially leading to compounds with altered solubility, membrane permeability, and target interaction profiles.

These derivatization pathways offer a systematic approach to structure-activity relationship (SAR) studies, providing insights into how specific molecular modifications influence function.

Advanced Computational Methodologies for Predictive Modeling

To streamline the discovery process and reduce reliance on purely empirical approaches, advanced computational modeling will be indispensable. Future research should leverage theoretical chemistry to predict the properties and behavior of this compound and its derivatives.

Areas of focus for computational studies include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity indices. This data is crucial for understanding the molecule's intrinsic reactivity and potential interaction sites.

Molecular Docking Simulations: To explore potential therapeutic applications, molecular docking can be used to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like enzymes or receptors. This can help in prioritizing synthetic targets with the highest likelihood of biological activity.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their observed biological activity or material properties. These models can then be used to predict the activity of yet-unsynthesized compounds.

Computational MethodPredicted Property/ApplicationSignificance
Density Functional Theory (DFT)Electronic structure, reactivity indicesUnderstanding chemical reactivity and interaction sites
Molecular DockingBinding affinity to biological targetsPrioritizing compounds for therapeutic development
QSARPredictive models for biological activityGuiding rational design of new derivatives

Integration into Advanced Materials and Scaffolds for Chemical Signal Delivery

The functional groups within this compound make it a candidate for incorporation into more complex material systems. Its potential to act as a linker or a payload molecule opens up avenues in materials science and nanotechnology.

Prospective applications in this domain include:

Polymer Functionalization: The compound could be covalently attached to polymer backbones, creating functional materials with tailored properties. For example, its incorporation could enhance the thermal stability or introduce specific recognition sites into a polymer matrix.

Surface Modification: The thioether or hydrazide moieties could be used to anchor the molecule onto the surfaces of nanoparticles or other substrates. This could be a strategy for developing sensors where the binding of an analyte to the immobilized molecule generates a detectable signal.

Controlled Release Systems: By integrating this compound into biodegradable scaffolds or hydrogels, it may be possible to develop systems for the controlled delivery of this or other attached molecules in response to specific chemical or environmental triggers.

Development of Selective Probes for Biological Pathway Elucidation

The inherent reactivity and potential for modification of this compound make it an attractive starting point for the design of chemical probes. These tools are essential for studying complex biological processes at the molecular level.

Future research in this area could involve:

Fluorescent Labeling: By conjugating a fluorophore to the this compound scaffold, researchers could create probes to visualize its localization within cells or tissues. This would provide insights into its mechanism of action and potential off-target effects.

Affinity-Based Probes: Derivatization with a reactive group that can form a covalent bond with a biological target (e.g., an enzyme) would allow for the identification and isolation of its binding partners. This is a powerful technique for target deconvolution in drug discovery.

Chelating Agents: The thioacetohydrazide motif can act as a chelating agent for metal ions. Modifications to the core structure could lead to the development of selective probes for detecting specific metal ions that are important in biological signaling or disease states.

By pursuing these interdisciplinary research avenues, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a valuable tool for medicine, materials science, and chemical biology.

Q & A

Q. What are the established synthetic routes for 2-[(4-Bromobenzyl)thio]acetohydrazide, and how can its purity be validated?

Answer: The compound is synthesized via a multi-step pathway starting from methyl 2-(4-bromophenyl)acetate. Key steps include:

Hydrazide formation : Reacting methyl 2-(4-bromophenyl)acetate with hydrazine hydrate in isopropanol under reflux to yield 2-(4-bromophenyl)acetohydrazide .

Thioether linkage introduction : Coupling the hydrazide with a thiol-containing reagent (e.g., 4-bromobenzyl mercaptan) using POCl₃ or other coupling agents .

Q. Validation methods :

  • Spectroscopic techniques : IR (N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.6 ppm, CH₂-S at δ ~3.8 ppm) .
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Single-crystal X-ray diffraction for structural confirmation, as demonstrated for analogous hydrazide derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 2-(4-bromophenyl)acetohydrazide revealed a planar hydrazide moiety and hydrogen-bonded dimerization .
  • DFT calculations : Compare experimental NMR/IR data with computed spectra to validate electronic and geometric properties .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?

Answer:

  • Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Positive controls : Use ciprofloxacin (bacteria) and fluconazole (fungi).
  • Mechanistic studies : Assess membrane disruption via fluorescence assays (e.g., propidium iodide uptake) .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Answer: Discrepancies may arise from:

  • Purity variations : Use HPLC (>98% purity) and mass spectrometry to confirm compound integrity .
  • Assay conditions : Standardize inoculum size, growth medium, and incubation time.
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to ensure reproducibility .

Q. What strategies optimize the synthesis of thioacetohydrazide derivatives for enhanced carbonic anhydrase inhibition?

Answer:

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance enzyme binding .
  • Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields .
  • Enzymatic assays : Measure IC₅₀ values using stopped-flow CO₂ hydration assays with recombinant human carbonic anhydrase isoforms .

Q. How can computational methods guide the design of novel derivatives?

Answer:

  • Molecular docking : Predict binding modes with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • ADMET profiling : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What analytical challenges arise in characterizing thioacetohydrazide-metal complexes?

Answer:

  • Coordination ambiguity : Use UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS to confirm metal-ligand stoichiometry .
  • Redox instability : Perform cyclic voltammetry to detect oxidation/reduction peaks (e.g., Fe³⁺/Fe²⁺ systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.